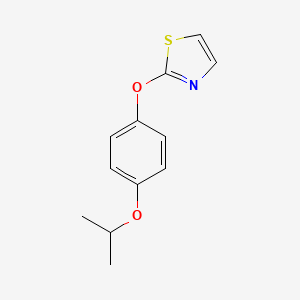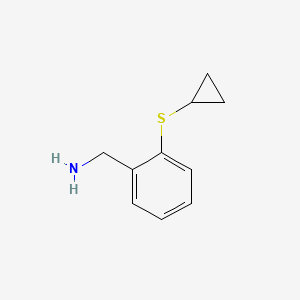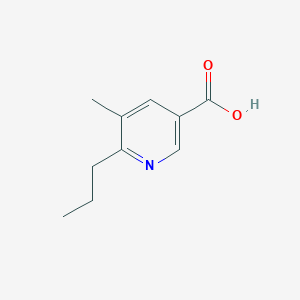
5-Methyl-6-propylnicotinic acid
Vue d'ensemble
Description
5-Methyl-6-propylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group at the 5th position and a propyl group at the 6th position of the nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-propylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid derivatives. The process typically starts with the preparation of 5-methyl-6-propylnicotinamide, which is then hydrolyzed to yield the desired acid. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of corresponding nitriles or amides. The use of catalysts such as Raney nickel or palladium on carbon is common in these processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-6-propylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Formation of 5-methyl-6-propylpyridine-2,3-dicarboxylic acid.
Reduction: Formation of 5-methyl-6-propylpyridine-2-carboxaldehyde or 5-methyl-6-propylpyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Methyl-6-propylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD) analogs.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-propylnicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence the NAD-dependent pathways, playing a role in redox reactions and energy metabolism. The compound may also exhibit anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Nicotinic Acid: The parent compound, essential for human nutrition and involved in various metabolic processes.
5-Methyl-6-ethylpyridine-2-carboxylic acid: A similar derivative with an ethyl group instead of a propyl group.
6-Methyl-5-propylnicotinic acid: A positional isomer with the methyl and propyl groups swapped.
Uniqueness: 5-Methyl-6-propylnicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. Its specific structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5-methyl-6-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-7(2)5-8(6-11-9)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
PAOMIBBMRZIESD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(C=C1C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
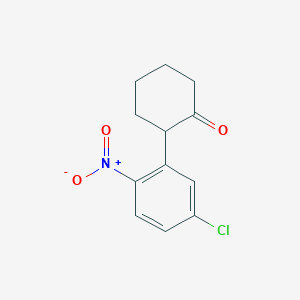

![7-(3-Bromo-4-nitrophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B8368040.png)
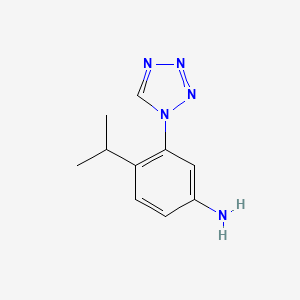
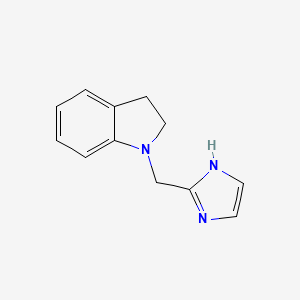

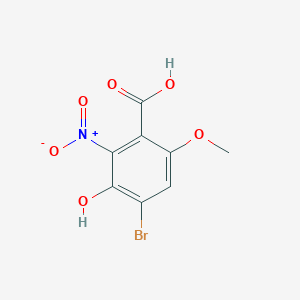
![Methyl 4-[(biphenyl-2-carbonyl)-amino]-benzoate](/img/structure/B8368077.png)

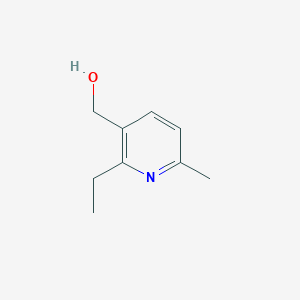
![tert-Butyl 4-((5-nitrobenzo[d]oxazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B8368093.png)
